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Compound of Interest

Compound Name: 4'-lodoacetophenone

Cat. No.: B082248

Audience: Researchers, scientists, and drug development professionals.

This document provides core molecular information for 1-(4-iodophenyl)ethanone, a compound
often utilized in organic synthesis and pharmaceutical research.

Molecular Identity and Properties

1-(4-iodophenyl)ethanone, also known as 4'-iodoacetophenone, is an aromatic ketone. Its
fundamental molecular properties are summarized below. The molecular formula is derived
from its composition of eight carbon atoms, seven hydrogen atoms, one iodine atom, and one
oxygen atom.[1] The molecular weight is calculated based on the atomic weights of these
constituent atoms.[1][2]

Data Summary

The essential quantitative data for 1-(4-iodophenyl)ethanone is presented in the table below for
quick reference.
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Property Value Reference
Molecular Formula C8H7IO [1112]
Molecular Weight 246.04 g/mol [1]

IUPAC Name 1-(4-iodophenyl)ethanone [1]

CAS Number 13329-40-3 [11[2]

Methodological Considerations

Determination of Molecular Formula and Weight:

The molecular formula of a known compound like 1-(4-iodophenyl)ethanone is determined by
its chemical structure. The molecular weight is computationally derived by summing the atomic
masses of its constituent atoms (Carbon, Hydrogen, lodine, and Oxygen).

For experimental verification, a standard protocol would involve high-resolution mass
spectrometry (HRMS). A detailed experimental protocol for this standard procedure is outlined
below:

o Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile
solvent (e.g., acetonitrile or methanol).

« lonization: The sample is introduced into the mass spectrometer and ionized, typically using
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) to
generate molecular ions.

o Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high
precision by the mass analyzer (e.g., Time-of-Flight or Orbitrap).

o Data Analysis: The exact mass is determined from the spectrum, which is then used to
confirm the elemental composition and thus the molecular formula.

Logical Relationships
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The relationship between the compound's name, its structure, and its molecular formula is a
direct, logical progression in chemical nomenclature and representation. This linear relationship
does not necessitate a complex pathway diagram.
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Caption: Logical flow from chemical name to molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Overview of 1-(4-iodophenyl)ethanone:
Molecular Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082248#1-4-iodophenyl-ethanone-molecular-
formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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